Isokessane

Description

Contextualization of Isokessane within Polycyclic Sesquiterpene Ethers

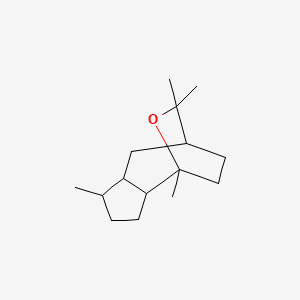

This compound is classified as a polycyclic sesquiterpene ether with the chemical formula C₁₅H₂₆O. nih.govuni.lu Its structure features a complex ring system that includes a seven-member saturated aliphatic heterocycle, specifically an oxepane (B1206615) ring. foodb.ca This polycyclic ether structure places this compound within a group of sesquiterpenoids that have undergone significant cyclization and functionalization, distinguishing them from simpler acyclic or monocyclic terpenes. The presence of the ether bridge contributes to the rigidity and specific three-dimensional arrangement of the molecule.

Historical Trajectory of this compound Discovery and Initial Characterization

This compound, also known by the synonym β-kessane, was identified as a constituent of the essential oil from Rubus rosifolius Sm. researchgate.netessencejournal.com Its isolation and characterization were reported, involving spectroscopic and chemical methods to elucidate its structure and stereochemistry. researchgate.net Further studies also reported its presence in the roots and stems of Pimpinella cumbrae Link, a plant found in the Canary Islands. researchgate.netcolab.ws The initial characterization relied on techniques such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine its molecular formula and structural connectivity. nih.govresearchgate.net Research has also explored the relationship between this compound and its stereoisomer, Kessane (B1673396), as well as its co-occurrence with β-kessane. researchgate.netessencejournal.comnist.govresearchgate.netresearchgate.net Chemical transformations, such as the conversion of this compound to β-kessane, have been documented, providing insights into their structural relationship. researchgate.net

Academic Significance of this compound within Natural Product Research

The study of this compound holds academic significance within natural product research for several reasons. Its complex polycyclic ether structure presents interesting challenges and opportunities for structural elucidation and synthetic chemists. As a natural product isolated from plants, its occurrence contributes to the chemotaxonomic understanding of the species in which it is found. essencejournal.comresearchgate.netcolab.ws Furthermore, research into the biosynthesis of sesquiterpenes, including those with ether linkages, sheds light on the enzymatic pathways and chemical transformations that occur in plants. This compound, for instance, has been discussed in the context of arising from a guaiol (B78186) precursor through intramolecular cyclization. d-nb.info The detailed spectroscopic analysis required for its characterization exemplifies the techniques used in natural product chemistry. Its detection in various plant sources underscores the diversity of sesquiterterpene structures found in nature. essencejournal.comresearchgate.netcolab.ws

Here is a table summarizing some key chemical properties of this compound:

| Property | Value | Source |

| Chemical Formula | C₁₅H₂₆O | PubChem |

| Molecular Weight | 222.37 g/mol (Computed) | PubChem |

| Monoisotopic Mass | 222.198365449 Da (Computed) | PubChem |

| XLogP3 (Predicted) | 3.8 | PubChem |

| CAS Number | 177019-46-4 | FooDB |

| PubChem CID | 527491 | PubChem |

Structure

3D Structure

Properties

CAS No. |

177019-46-4 |

|---|---|

Molecular Formula |

C15H26O |

Molecular Weight |

222.37 g/mol |

IUPAC Name |

1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecane |

InChI |

InChI=1S/C15H26O/c1-10-5-6-13-12(10)9-11-7-8-15(13,4)16-14(11,2)3/h10-13H,5-9H2,1-4H3 |

InChI Key |

QRVMFXFSGYDNJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2C1CC3CCC2(OC3(C)C)C |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies of Isokessane

Biogeographical Distribution of Isokessane in Flora

This compound has been detected in the essential oils of plants belonging to different families and geographical locations, suggesting a dispersed distribution across certain plant species.

Identification and Isolation from Rubus rosifolius (Rosaceae) Essential Oil

This compound has been identified as a minor constituent in the essential oil of Rubus rosifolius Sm., commonly known as roseleaf bramble or Mauritius raspberry. researchgate.netnih.govresearchgate.net Rubus rosifolius is a prickly subshrub native to rainforest and tall open forest regions, including the Himalayas, East Asia, and eastern Australia. efloraofindia.comwikipedia.org It is also found in parts of Brazil, San Francisco, and Puerto Rico. efloraofindia.comwikipedia.orgreabic.net The identification of this compound from this species has been achieved through spectroscopic and chemical methods, including two-dimensional NMR studies which helped define its stereochemistry. researchgate.netnih.gov

An interactive data table summarizing the occurrence of this compound in Rubus rosifolius is presented below:

| Plant Species | Part of Plant Analyzed | Compound | Notes | Reference |

| Rubus rosifolius | Essential oil | This compound | Identified as a minor constituent. | researchgate.netresearchgate.net |

| Rubus rosifolius | Essential oil | (+)-Isokessane | Isolated with an optical rotation of +19.2. | nih.gov |

Presence in Pimpinella Species (e.g., P. tragium, P. cumbrae, P. nigra) Essential Oils

This compound has also been found in the essential oils of several Pimpinella species, which belong to the Apiaceae family. researchgate.netcolab.wsresearchgate.net Pimpinella species are distributed in Europe, Asia, and parts of Africa. researchgate.net Studies on the essential oil composition of Pimpinella cumbrae Link, gathered in the Canary Islands, Spain, have shown the presence of this compound in different parts of the plant. colab.wsresearchgate.net Specifically, it was found to be a major constituent in the root oil and present in the stem oil. colab.wsresearchgate.net

An interactive data table detailing the presence of this compound in Pimpinella species is shown below:

| Plant Species | Part of Plant Analyzed | Compound | Concentration (%) | Geographical Location | Reference |

| Pimpinella cumbrae | Root oil | This compound | 17 | Canary Islands, Spain | colab.wsresearchgate.net |

| Pimpinella cumbrae | Stem oil | This compound | 10 | Canary Islands, Spain | colab.wsresearchgate.net |

Detection in Acmella oleracea Essential Oil

Acmella oleracea (L.) R.K. Jansen, also known as the toothache plant or jambu, is another plant species where this compound has been detected in its essential oil. nih.govnih.govresearchgate.netresearchgate.net Acmella oleracea is native to South America and is widely cultivated in tropical and subtropical regions globally, particularly in northern Brazil. nih.govresearchgate.netmdpi.com While the primary bioactive compounds in A. oleracea are N-alkylamides like spilanthol, the essential oil contains a complex mixture of volatile compounds, including sesquiterpenoids. nih.govnih.govnih.govresearchgate.netscielo.br

An interactive data table indicating the detection of this compound in Acmella oleracea is provided below:

| Plant Species | Part of Plant Analyzed | Compound | Notes | Reference |

| Acmella oleracea | Essential oil | This compound | Detected as a constituent. | chromatographyonline.com |

Chromatographic and Separation Techniques for this compound Purification

The isolation and purification of this compound from plant essential oils typically involve several chromatographic and separation techniques to effectively separate it from the complex mixture of other volatile and semi-volatile compounds.

Hydrodistillation for Essential Oil Extraction

Hydrodistillation is a common and widely used method for the extraction of essential oils from plant materials. scielo.org.pegalbanum.coumpsa.edu.mytnau.ac.inhielscher.com This process involves immersing the plant material in water and heating the mixture to boiling. scielo.org.pegalbanum.coumpsa.edu.mytnau.ac.inhielscher.com The volatile essential oil components are vaporized with the steam, and the mixed vapors are then condensed and collected. scielo.org.pegalbanum.cotnau.ac.inhielscher.com The essential oil, being immiscible with water, separates from the aqueous layer (hydrosol), allowing for its collection. scielo.org.pegalbanum.cotnau.ac.in This technique is suitable for extracting essential oils from various plant parts, including roots, fruits, leaves, and stems, where this compound has been found. colab.wsresearchgate.net

An interactive data table summarizing the hydrodistillation process for essential oil extraction is presented below:

| Technique | Principle | Application | Reference |

| Hydrodistillation | Plant material is boiled in water; volatile oils evaporate with steam, then condensed and collected. | Extraction of essential oils from plant parts. | scielo.org.pegalbanum.coumpsa.edu.mytnau.ac.inhielscher.com |

Gas Chromatography (GC) for Component Separation

Gas Chromatography (GC) is a powerful analytical technique routinely used for the separation and analysis of volatile and semi-volatile compounds found in essential oils, including this compound. researchgate.netchromatographyonline.comiscientific.orgdgaryyoung.comnih.govchromatographytoday.com In GC, the essential oil mixture is vaporized and carried by an inert gas (mobile phase) through a separation column (stationary phase). dgaryyoung.comnih.gov Components of the mixture interact differently with the stationary phase based on their physical and chemical properties, leading to their separation as they elute from the column at different times. dgaryyoung.comnih.govchromatographytoday.com GC, often coupled with Mass Spectrometry (GC-MS), is essential for identifying and quantifying individual compounds like this compound within the complex essential oil matrix. researchgate.netchromatographyonline.comiscientific.orgnih.govchromatographytoday.com Capillary gas chromatography (CGC) is frequently the technique of choice for essential oil analysis due to its high resolution. iscientific.org

An interactive data table outlining the application of Gas Chromatography in essential oil analysis is shown below:

| Technique | Principle | Application | Reference |

| Gas Chromatography | Separation of volatile compounds based on their interaction with a stationary phase as they are carried by an inert gas through a column. | Separation, identification, and quantification of essential oil components. | researchgate.netchromatographyonline.comiscientific.orgdgaryyoung.comnih.govchromatographytoday.com |

Column Chromatography (e.g., Alumina (B75360) Oxide) for Fractionation

Column chromatography is a fundamental technique in natural product isolation, utilized to separate compounds based on their differential partitioning between a stationary phase and a mobile phase researchgate.net. For the isolation of terpenoids, including sesquiterpenes like this compound, column chromatography is a convenient and effective method researchgate.net.

Alumina (aluminum oxide, Al₂O₃) is a widely used polar adsorbent in column chromatography, particularly effective for separating polar compounds column-chromatography.comacmechem.comdesiccantsmanufacturers.com. It is manufactured by the dehydroxylation of aluminum hydroxide, resulting in a porous material with a high surface area acmechem.com. Alumina is available in different forms based on its pH: acidic, neutral, and basic acmechem.comdesiccantsmanufacturers.comsigmaaldrich.com. The choice of alumina type and the mobile phase solvent system are crucial for achieving effective separation column-chromatography.comacmechem.com. Neutral alumina, with a pH range typically between 6.0 and 7.5, is suitable for separating compounds like aldehydes, ketones, quinones, esters, lactones, and glucosides acmechem.comsigmaaldrich.comhawach.com. Basic alumina is often used for basic and neutral compounds, including alcohols and hydrocarbons acmechem.comsigmaaldrich.com. The separation order of compounds can vary depending on the type of alumina used acmechem.com.

While specific detailed research findings on the isolation of this compound solely using alumina oxide column chromatography for fractionation are not extensively detailed in the provided search results, the literature indicates that alumina chromatography has been employed in the isolation of sesquiterpenes from natural sources researchgate.netmdpi.comnih.govsci-hub.seoup.com. For instance, in the isolation of sesquiterpene lactones from Inula helenium, crude products were chromatographed on acid-washed alumina sci-hub.se. Another study on Dictyopteris divaricata involved fractionating neutral methanol (B129727) extracts by column chromatography over neutral alumina oup.com. In the isolation of this compound and β-Kessane from Rubus rosifolius, a terpene ether fraction was obtained by chromatography on alumina researchgate.net.

The principle behind using alumina for sesquiterpene fractionation relies on the interactions between the functional groups of the sesquiterpenes and the polar surface of the alumina. Different sesquiterpenes, even those with similar carbon skeletons, can have varying polarities due to the presence and position of functional groups such as hydroxyls or ether linkages, as is the case with this compound, which is a sesquiterpene oxide nih.govuni.lu. These differences in polarity lead to differential adsorption onto the alumina stationary phase. Less polar compounds will elute faster with less polar solvents, while more polar compounds will be retained longer and require more polar solvents for elution.

A typical fractionation scheme using alumina column chromatography would involve packing a column with the appropriate type of alumina (e.g., neutral alumina for relatively non-polar to moderately polar sesquiterpenes like this compound). The crude extract or a pre-fractionated sample containing this compound is loaded onto the column. Elution is then carried out using a gradient of solvents, starting with non-polar solvents (e.g., hexane, petroleum ether) and gradually increasing the polarity by adding increasing percentages of more polar solvents (e.g., diethyl ether, ethyl acetate, chloroform, methanol) researchgate.netmdpi.comsci-hub.se. Fractions are collected sequentially, and the composition of each fraction is typically monitored using techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify fractions containing the target compound, this compound pedroluisperezdepaz.esresearchgate.net. Fractions containing this compound are then pooled and further purified if necessary using other chromatographic techniques.

While specific quantitative data tables detailing the yield of this compound at each step of an alumina column chromatography fractionation are not available in the provided search results, the general principle of separating sesquiterpenes based on their polarity on alumina is well-established in natural product chemistry researchgate.netcolumn-chromatography.comacmechem.com. The effectiveness of the separation is influenced by factors such as the activity and particle size of the alumina, the choice of mobile phase solvents and gradient, and the flow rate column-chromatography.comsigmaaldrich.comhawach.com.

Comprehensive Structural Elucidation and Stereochemical Determination of Isokessane

Application of Advanced Spectroscopic Methods for Structure Confirmation

Spectroscopic methods are indispensable tools in organic chemistry for identifying and characterizing unknown compounds. For isokessane, a combination of NMR and MS techniques has been employed to confirm its proposed structure and establish its stereochemistry. researchgate.netku.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the signals produced by atomic nuclei (particularly ¹H and ¹³C) in a magnetic field, chemists can deduce the connectivity and arrangement of atoms. nih.govfrontiersin.org

One-dimensional (1D) ¹H NMR spectra provide information on the different types of protons in a molecule, their chemical environments, and their coupling interactions with neighboring protons. chemicalbook.com The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) and coupling constants (J values) reveal the number of neighboring protons. slideshare.net

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. hmdb.ca The chemical shifts of ¹³C signals are indicative of the hybridization state and functional group environment of each carbon atom. chemistry-chemists.com Analysis of 1D ¹H and ¹³C NMR spectra of this compound provides initial clues about the number and types of carbon and hydrogen atoms and their immediate surroundings within the molecule. researchgate.net

Two-dimensional (2D) NMR techniques offer more intricate details about through-bond and through-space correlations between nuclei, which are essential for piecing together the molecular structure and determining stereochemistry. slideshare.netprinceton.edu

Correlation Spectroscopy (COSY): COSY experiments reveal correlations between protons that are coupled to each other through typically two or three bonds. slideshare.netprinceton.edu Analysis of a COSY spectrum allows for the identification of spin systems within the molecule, indicating which protons are directly or indirectly connected via chemical bonds. slideshare.net

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT is a ¹³C NMR technique that helps to determine the number of protons attached to each carbon atom (CH₃, CH₂, CH, or quaternary C). slideshare.net By running DEPT experiments at different pulse angles (e.g., DEPT-45, DEPT-90, and DEPT-135), the signals for CH₃, CH₂, and CH groups can be distinguished, while quaternary carbons are typically absent in the DEPT-135 spectrum. This information is crucial for assigning specific carbon signals in the ¹³C NMR spectrum to their corresponding carbon environments in the molecular structure. scielo.org.bo

Two-dimensional NMR studies have been instrumental in defining the stereochemistry of this compound and enabling a complete assignment of its carbon and hydrogen atoms. researchgate.net

One-Dimensional 1H and 13C NMR Analysis

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain information about its fragmentation pattern, which can help in identifying structural subunits. ku.eduresolvemass.ca

GC-MS combines the separation power of Gas Chromatography (GC) with the detection capabilities of MS. resolvemass.ca In GC-MS, a sample is first separated into its individual components based on their volatility and interaction with a stationary phase in the GC column. resolvemass.cagov.scot The separated components then enter the mass spectrometer, where they are ionized and detected. resolvemass.ca The retention time in the GC provides information about the compound's volatility, while the mass spectrum provides its molecular weight and fragmentation pattern. resolvemass.caspectroscopyonline.com GC-MS has been used in the analysis of essential oils where this compound is found, aiding in its detection and initial characterization based on its mass spectrum and retention index. pedroluisperezdepaz.esmdpi.com

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate measurements of the mass-to-charge ratio of ions, often to several decimal places. resolvemass.canih.gov This high accuracy allows for the determination of the elemental composition (molecular formula) of a compound by comparing the experimentally determined mass with theoretical masses calculated for various elemental combinations. spectroscopyonline.com HR-MS data for this compound has confirmed its molecular formula as C₁₅H₂₆O. researchgate.net The exact mass determined by HR-MS (e.g., 222.1977) can be compared to the calculated exact mass for the proposed molecular formula (C₁₅H₂₆O requires 222.1983), providing strong evidence for the elemental composition. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by analyzing the vibrational modes of its chemical bonds. For this compound, IR spectroscopy has been employed to provide key information about the nature of the oxygen atom within the molecule. Prominent infrared absorption in the fingerprint region, coupled with the absence of significant absorption bands in the hydroxyl (-OH) or carbonyl (C=O) regions, strongly indicates that the oxygen atom in this compound is present as an ether linkage tandfonline.com. This spectroscopic evidence supports the proposed cyclic ether structure and rules out the presence of alcohol or ketone functionalities.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to detect the presence of chromophores, which are structural features that absorb light in the UV-Vis region of the electromagnetic spectrum. These typically involve π electron systems, such as conjugated double bonds or aromatic rings. Given the saturated tricyclic ether structure of this compound, which lacks extensive conjugation or other typical chromophores, UV-Vis spectroscopy is generally not a primary method for its structural elucidation. The absence of significant absorption in the UV-Vis spectrum is consistent with the proposed structure containing only saturated carbon-carbon bonds and ether linkages.

Stereochemical Assignment and Relative Configuration of this compound

The stereochemical assignment and determination of the relative configuration of this compound are crucial steps in fully defining its molecular structure. This involves determining the spatial arrangement of atoms, particularly at the stereocenters within the tricyclic system.

Elucidation of Stereochemical Features via Spectroscopic Correlations

The stereochemistry of this compound has been primarily defined through the application of advanced nuclear magnetic resonance (NMR) spectroscopic techniques, particularly two-dimensional (2D) NMR studies researchgate.net, tandfonline.com. Techniques such as COSY (Correlation Spectroscopy), FLOCK (Filtered Long-Range Optimized Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments have been instrumental in this process tandfonline.com.

Analysis of 1D NMR spectra, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, provides initial information about the number of methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons tandfonline.com. For this compound, these experiments revealed the presence of four methyl, five methylene, and four methine groups, along with two quaternary carbons, one of which bears the oxygen substituent tandfonline.com.

Two-dimensional NMR techniques provide crucial connectivity and spatial proximity information. COSY experiments reveal proton-proton couplings, indicating adjacent protons. FLOCK experiments provide long-range carbon-proton correlations. NOESY experiments are particularly valuable for stereochemical assignments as they show through-space correlations between protons that are spatially close, regardless of the number of bonds separating them researchgate.net, researchgate.net. These NOESY correlations, along with the connectivity information from other 2D NMR experiments, allowed for the unambiguous assignment of the ¹H and ¹³C NMR signals and the definition of the relative stereochemistry of the ring fusions and substituents in this compound researchgate.net, tandfonline.com.

Comparison with Reference Stereoisomers (e.g., β-Kessane, Kessane)

Comparative analysis of the spectroscopic data of this compound with those of related stereoisomers, such as β-Kessane and Kessane (B1673396), has been fundamental in confirming its structure and assigning its relative configuration researchgate.net, tandfonline.com. This compound and β-Kessane have been isolated together as minor constituents from the same natural source, and their structures and stereochemistry were defined through comparative 2D NMR studies researchgate.net, tandfonline.com.

Early studies on kessane derivatives from Japanese valerian (Valeriana officinalis) also provided insights. An oxide, considered to be the C-1 epimer of kessane, was proposed based on its infrared and NMR properties, and its assigned structure is consistent with that of this compound tandfonline.com. The relationship between this compound and β-Kessane was further supported by chemical transformations, such as the treatment of this compound which yielded β-Kessane researchgate.net, tandfonline.com.

The assigned structures of this compound and β-Kessane were found to be consistent with partially characterized ethers obtained chemically from kessane derivatives researchgate.net, tandfonline.com. Based on detailed spectroscopic analysis, particularly 2D NMR data and comparisons with Kessane, this compound has been proposed to be the 1-epi isomer of kessane researchgate.net. This indicates a difference in stereochemistry at the C-1 position compared to Kessane, while potentially sharing the stereochemistry at other centers like C-4, C-5, C-7, and C-10 researchgate.net.

Biosynthetic Pathways and Mechanistic Aspects of Isokessane Formation

Farnesyl Diphosphate (B83284) (FPP) as the Fundamental Sesquiterpene Precursor

Farnesyl diphosphate (FPP), a C15 molecule, serves as the direct and universal precursor for the biosynthesis of all sesquiterpenes wikipedia.orgresearchgate.netnih.gov. FPP is synthesized from the condensation of three molecules of IPP and one molecule of DMAPP, a reaction catalyzed by the enzyme farnesyl diphosphate synthase (FPS) mdpi.comapsnet.org. This step is crucial as it provides the linear hydrocarbon chain that will subsequently undergo cyclization to form the diverse sesquiterpene skeletons. FPS enzymes are key regulators in the synthesis of FPP and are central to isoprenoid metabolism mdpi.com.

Here is a table summarizing key information about Farnesyl Diphosphate:

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₈O₇P₂ | PubChem nih.gov |

| Molecular Weight | 382.131 Da (Monoisotopic) | PubChemLite uni.lu |

| PubChem CID | 445713 | PubChem nih.gov |

| Precursor to | All sesquiterpenes, sterols, carotenoids | Wikipedia wikipedia.org |

Enzymatic and Non-Enzymatic Pathways to Kessane-Type Sesquiterpenoids

The formation of the characteristic multicyclic structure of kessane-type sesquiterpenoids from the linear FPP precursor involves complex cyclization reactions. These transformations can be catalyzed by enzymes, specifically terpene synthases, although non-enzymatic rearrangements of carbocation intermediates can also occur.

The biosynthesis of cyclic sesquiterpenes from FPP typically begins with the ionization of the diphosphate group, generating a highly reactive farnesyl cation researchgate.netresearchgate.net. This cation can then undergo a series of intramolecular cyclization and rearrangement reactions, guided by the active site of terpene synthase enzymes, to form various cyclic intermediates researchgate.netresearchgate.netd-nb.info.

For sesquiterpenes like kessane (B1673396) and isokessane, which possess a complex oxatricyclic structure, the proposed biogenetic pathways involve specific cyclization events of the farnesyl cation or its isomer, the nerolidyl cation researchgate.netresearchgate.net. While the exact enzymatic steps leading specifically to this compound are not as extensively documented as for some other sesquiterpenes, studies on related kessane derivatives suggest mechanisms involving initial cyclization followed by further rearrangements and potentially oxidation or hydration steps to incorporate the oxygen atom and form the ether linkage nih.gov.

Research on the synthesis of kessane has explored solvolytic rearrangement and radical ring-expansion/cyclization sequences, providing insights into possible chemical transformations that could be mirrored in enzymatic processes researchgate.net.

This compound and kessane are structurally related sesquiterpene ethers, often found together in plant extracts researchgate.netresearchgate.net. Their co-occurrence suggests a close biosynthetic relationship, likely originating from a common intermediate or pathway branch point. Kessane itself has been isolated from sources like Valeriana officinalis acs.org.

The biosynthesis of kessane is thought to involve cyclization of FPP followed by rearrangements. One proposed pathway for kessane involves a caryophyllenyl intermediate researchgate.net. Given the structural similarity, this compound biosynthesis is likely to follow a related route, potentially diverging at a later stage through different cyclization or rearrangement events, or through enzymatic modification of a kessane precursor. Studies have shown that this compound can be obtained chemically from kessane derivatives researchgate.net.

The formation of these oxatricyclic structures from the acyclic FPP highlights the intricate catalytic power of terpene synthases and the complexity of sesquiterpene biosynthesis, which can lead to a vast array of diverse carbon skeletons and functional groups from a single precursor researchgate.netresearchgate.netd-nb.info.

Proposed Biogenetic Cyclization Mechanisms in Plants

Role of Terpene Synthases in Stereoselective this compound Biosynthesis

Terpene synthases (TPSs) are the enzymes responsible for catalyzing the cyclization of FPP into the various sesquiterpene scaffolds researchgate.netnih.govd-nb.info. These enzymes play a critical role in determining the final structure and stereochemistry of the resulting sesquiterpene. The active site of a terpene synthase precisely controls the folding of the linear FPP chain and guides the subsequent cyclization and rearrangement cascade, leading to the formation of specific carbocation intermediates and ultimately the final product researchgate.netresearchgate.netd-nb.info.

While specific terpene synthases directly responsible for this compound biosynthesis have not been extensively characterized in the provided search results, the general mechanism of sesquiterpene synthases involves the ionization of FPP to a farnesyl cation, followed by a series of cyclizations and proton transfers researchgate.netresearchgate.netd-nb.info. The stereochemical outcome of these reactions is dictated by the precise architecture of the enzyme's active site. Understanding the specific terpene synthase involved in this compound formation would provide detailed insights into the stereoselective steps leading to its unique oxatricyclic structure.

Research on other terpene synthases has shown that site-directed mutagenesis can alter enzyme activity and product specificity, highlighting the role of specific amino acid residues in controlling the cyclization pathway and stereochemistry d-nb.info.

Metabolic Engineering Approaches Relevant to Sesquiterpene Biosynthesis

Metabolic engineering offers strategies to enhance the production of valuable natural products like sesquiterpenes in host organisms, such as plants or microorganisms nih.govnih.govosti.gov. These approaches typically involve modifying the host's metabolic pathways to increase the flux towards the desired compound.

Relevant metabolic engineering strategies for sesquiterpene biosynthesis include:

Increasing the availability of FPP: This can be achieved by upregulating genes in the upstream MVA or MEP pathways or by downregulating competing pathways that utilize FPP, such as sterol biosynthesis mdpi.comnih.govd-nb.info.

Introducing or optimizing terpene synthases: Expressing heterologous terpene synthase genes with desired activity or engineering native synthases to improve efficiency and product specificity can channel FPP towards the target sesquiterpene d-nb.infonih.gov.

Modifying downstream enzymes: For oxygenated sesquiterpenes like this compound, engineering enzymes involved in oxidation or cyclization to form the ether linkage would be crucial nih.govmdpi.com.

Subcellular localization: Directing enzyme expression to specific cellular compartments can improve access to precursors and reduce product degradation d-nb.info.

Metabolic engineering efforts have successfully increased the production of various sesquiterpenes in engineered microorganisms like yeast and Escherichia coli nih.govnih.govosti.gov. While specific examples for this compound production through metabolic engineering were not detailed in the provided results, the general principles and strategies developed for other sesquiterpenes are relevant. Challenges in metabolic engineering of sesquiterpenes in plants can include the complexity of the pathways and potential negative impacts on plant growth due to precursor diversion d-nb.info.

Chemical Reactivity, Transformations, and Mechanistic Investigations of Isokessane

Ether Cleavage Reactions of the Isokessane Core

The most prominently documented reaction of this compound is the cleavage of its internal ether bond. tandfonline.comresearchgate.net This transformation alters the fundamental structure of the sesquiterpene and can be used to form related compounds. tandfonline.com Such cleavage reactions are typically achieved under specific conditions using reagents known to break C-O bonds in ethers. libretexts.orglibretexts.org

A key chemical transformation of this compound is its conversion to β-kessane through an ether cleavage reaction. tandfonline.comresearchgate.net This reaction has been successfully carried out using a combination of sodium iodide and chlorotrimethylsilane (B32843) in an acetonitrile (B52724) solvent. tandfonline.comresearchgate.net

The treatment of this compound with this reagent system directly yields β-kessane. tandfonline.comresearchgate.net While detailed reports on the reaction yield are not extensively available in the searched literature, the conditions for the transformation have been documented in a study identifying this compound and β-kessane from the essential oil of Rubus rosifolius. researchgate.net

Table 1: Reaction Conditions for the Conversion of this compound to β-Kessane

| Parameter | Value/Description | Source |

|---|---|---|

| Starting Material | This compound (115.6 mg, 0.52 mmol) | researchgate.net |

| Reagents | Sodium Iodide, Chlorotrimethylsilane | tandfonline.comresearchgate.net |

| Solvent | Acetonitrile (4.0 mL) | researchgate.net |

| Product | β-Kessane | tandfonline.comresearchgate.net |

The cleavage of ethers using the sodium iodide/chlorotrimethylsilane system proceeds through the in situ generation of the highly reactive reagent iodotrimethylsilane (B154268) (TMSI). mdma.chacsgcipr.org This reagent is particularly effective for cleaving ether bonds that are resistant to other methods. acsgcipr.orgmasterorganicchemistry.com The mechanism is generally understood to follow a two-step process. masterorganicchemistry.com

First, the ether oxygen atom acts as a nucleophile, attacking the silicon atom of iodotrimethylsilane. acsgcipr.org This step forms a silylated oxonium ion intermediate, which is a much better leaving group than the original alkoxide. acsgcipr.orgmasterorganicchemistry.com

The second step involves a nucleophilic attack by the iodide ion (I⁻) on one of the carbon atoms adjacent to the ether oxygen. libretexts.orgmasterorganicchemistry.com This attack typically proceeds via an S\textsubscript{N}2 mechanism, especially for primary and secondary carbons, where the nucleophile attacks the less sterically hindered carbon. libretexts.orglibretexts.org This results in the cleavage of the carbon-oxygen bond and the formation of an alkyl iodide and a trimethylsilyl (B98337) ether, which upon workup yields an alcohol. acsgcipr.orgmasterorganicchemistry.com In the specific conversion of this compound to β-kessane, the reaction pathway involves the intramolecular rearrangement and formation of the β-kessane structure following the initial ether ring opening.

Conversion of this compound to β-Kessane: Reaction Conditions and Yields

Oxidative and Reductive Reactivity of this compound

Detailed studies specifically documenting the oxidative and reductive reactivity of the this compound molecule were not found in the search results. While general methods for oxidative and reductive transformations are common in organic chemistry, their specific application to this compound has not been described in the available literature. uni-regensburg.describd.com

Acid-Catalyzed Rearrangements and Cyclizations

Ethers can undergo cleavage and rearrangement when treated with strong acids. libretexts.orglibretexts.org These reactions often proceed through protonation of the ether oxygen to form a good leaving group, which can initiate carbocation-mediated rearrangements. libretexts.orgmasterorganicchemistry.com However, specific examples of acid-catalyzed rearrangements or cyclizations involving the this compound core are not detailed in the provided search results.

Theoretical Studies of this compound Reaction Mechanisms

Theoretical and computational chemistry are powerful tools for understanding reaction mechanisms, kinetics, and the dynamics of chemical transformations. ox.ac.uksmu.edu Such studies can provide detailed, atomistic insight into the transition states and energy profiles of reactions. smu.edunih.gov A review of the available literature did not yield specific theoretical studies focused on the reaction mechanisms of this compound.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| β-Kessane |

| Sodium Iodide |

| Chlorotrimethylsilane |

| Acetonitrile |

Comparative Analysis of Isokessane Analogues and Kessane Type Sesquiterpenoids

Structural and Stereochemical Relationships within the Kessane (B1673396) Family (e.g., Kessane, β-Kessane)

Kessane and its analogues, including Isokessane and β-Kessane, are sesquiterpenoid oxides with the molecular formula C₁₅H₂₆O. nih.govnih.gov They share a common tricyclo[6.2.2.0²,⁶]dodecane core structure, which consists of fused cyclopentane (B165970) and oxepane (B1206615) rings. ontosight.ai The key differences among these isomers lie in the stereochemistry of the ring junctions and the positions of the methyl substituents.

Kessane, specifically (-)-kessane, has been isolated from sources like Valeriana officinalis. tandfonline.commedkoo.com Its stereochemistry has been elucidated through spectroscopic and chemical studies. medkoo.com The IUPAC name for Kessane is (1S,2R,5R,6R,8R)-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.0²,⁶]dodecane. nih.gov

This compound and β-Kessane are also found in nature, for instance, in the essential oil of Rubus rosifolius. researchgate.nettandfonline.com this compound is also referred to as b-Kessane in some contexts. nih.gov The stereochemical variations among this compound, Kessane, and β-Kessane lead to distinct spatial arrangements of their atoms, influencing their physical, chemical, and potentially biological properties. ontosight.aimasterorganicchemistry.comlibretexts.org

The core structure of kessane-type sesquiterpenoids is based on a fifteen-carbon framework derived from three isoprenoid units. ctdbase.org The tricyclic system involves a 1,4-ethano-1H-cyclopent(c)oxepin core with tetramethyl substitution. ontosight.ai The precise relative and absolute stereochemistry of these compounds is crucial for their characterization and differentiation. tandfonline.com

Delineation of Analogues through Spectroscopic and Chemical Correlations

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable for the identification and structural elucidation of kessane-type sesquiterpenoids and their analogues. arxiv.orgumich.eduwisc.edu

NMR spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (such as COSY, HMBC, HMQC, and NOESY), provides detailed information about the carbon-hydrogen framework and the spatial relationships between protons, allowing for the assignment of complete carbon and hydrogen signals and the definition of stereochemistry. researchgate.nettandfonline.comresearchgate.netigntu.ac.in High-field NMR is often necessary to resolve the complex spectra of these rigid polycyclic molecules. tandfonline.com For example, two-dimensional NMR studies were crucial in defining the stereochemistry of this compound and β-Kessane isolated from Rubus rosifolius. researchgate.nettandfonline.com NOESY correlations are particularly useful for determining the relative stereochemistry by identifying protons that are spatially close to each other. researchgate.netresearchgate.net

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compounds, which helps in confirming the molecular formula (C₁₅H₂₆O for this compound and Kessane) and provides clues about the structural subunits. nih.govarxiv.orgwisc.eduuni.lu GC-MS data, including NIST library matching, is commonly used for the identification of these compounds in complex mixtures like essential oils. nih.gov

Chemical correlations, such as functional group transformations and comparisons with known derivatives, also play a role in confirming the structures and relative stereochemistry of kessane analogues. For instance, chemical transformations of kessane derivatives from Valeriana officinalis have yielded partially characterized ethers that are consistent with the assigned structures of this compound and β-Kessane. researchgate.nettandfonline.com Additionally, the interconversion between analogues through specific chemical reactions can provide further evidence for their structural relationships.

Synthetic Accessibility and Interconversion Pathways of Analogues

The synthesis of kessane-type sesquiterpenoids, including racemic and enantioselective routes, has been explored by organic chemists. These synthetic efforts not only confirm the proposed structures but also provide access to these compounds for further study.

Early total syntheses of (±)-kessane have been reported, often involving complex reaction sequences. One approach involved a solvolytic rearrangement of a mesylate intermediate to construct the tricyclic framework. rsc.org Another synthetic route to (±)-kessane starts from 4-hydroxy-4-methyl-2-cyclohexenone and utilizes an Fe(III)-mediated tandem radical ring-expansion/cyclization as a key step. researchgate.netresearchgate.netacs.orgnih.gov This method allows for the construction of the oxabicyclic core and the establishment of multiple stereocenters without the use of protecting groups. researchgate.netacs.org

The interconversion between kessane analogues can also be achieved chemically. For example, treatment of this compound with sodium iodide/chlorotrimethylsilane (B32843) has been shown to yield β-Kessane. researchgate.nettandfonline.com Such interconversion reactions are valuable for confirming the structural relationships between isomers and for potentially accessing less abundant analogues from more readily available ones.

The biosynthesis of kessane-type sesquiterpenoids in plants likely involves the cyclization of farnesyl diphosphate (B83284) (FPP), a common precursor for sesquiterpenes. nih.gov Proposed biosynthetic pathways suggest that compounds like this compound can arise from intermediates such as the guaiol (B78186) cation through intramolecular attack of an alcohol function. nih.gov Understanding these biosynthetic pathways can inspire new synthetic strategies.

Computational and Theoretical Chemistry Studies of Isokessane

Quantum Chemical Investigations of Isokessane Electronic Structure and Conformational Preferences

Quantum chemical methods, such as Density Functional Theory (DFT), are widely used to investigate the electronic structure of molecules. wikipedia.org These calculations can provide information about the distribution of electrons within the molecule, which influences its reactivity and physical properties. DFT is a versatile method in computational chemistry, offering a balance between accuracy and computational cost. wikipedia.org

Conformational analysis is a key aspect of computational chemistry, focusing on how molecular geometries relate to their energies. taltech.ee The goal is to identify stable conformers, which correspond to energy minima on the potential energy surface. taltech.ee For flexible molecules, conformational analysis involves sampling different 3D geometries, often by rotating around rotatable bonds or using molecular dynamics, followed by energy optimization to find stable conformations. taltech.eeucsb.edu While conformational analysis can be computationally intensive, especially for larger or more complex molecules, it is crucial for understanding a molecule's behavior and interactions. taltech.eeucsb.edu Force fields, such as MM2, MM3, and MMFF94, are often employed for conformational analysis due to their computational efficiency. ucsb.eduresearchgate.net

Studies on this compound using quantum chemical methods would involve calculating its electronic structure to understand bonding, charge distribution, and potential reactive sites. Investigating conformational preferences would involve exploring the different spatial arrangements of the atoms in this compound and determining their relative energies and stabilities. This is particularly relevant for a tricyclic structure with multiple rings and substituents, which can adopt various conformations.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Flexibility

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. mdpi.comwustl.edu By simulating the motions of atoms and molecules over time, MD can provide insights into properties that are influenced by temperature and the surrounding environment, such as solution-phase behavior and molecular flexibility. mdpi.comwustl.edubiorxiv.org

MD simulations generate trajectories that show how the positions and velocities of particles change over time, allowing for the calculation of time-averaged properties. wustl.edu These simulations can be performed under various conditions, including different ensembles (e.g., NVE, NVT, NPT) and with explicit or implicit solvent models to mimic solution environments. wustl.edu Understanding the flexibility of a molecule like this compound in solution is important because its conformation can influence its interactions with other molecules.

For this compound, MD simulations could be used to explore its dynamic behavior in different solvents, assess the range of conformations it can adopt at a given temperature, and study how it interacts with solvent molecules. This can provide a more realistic picture of the molecule's behavior compared to static quantum chemical calculations performed in a vacuum.

Computational Modeling of Reaction Mechanisms and Transition States for this compound Transformations

Computational modeling is an invaluable tool for studying chemical reaction mechanisms and identifying transition states. sumitomo-chem.co.jpgrc.org Transition states are high-energy, fleeting configurations that represent the peak of the energy barrier between reactants and products. mit.eduwikipedia.org Understanding the transition state is crucial for predicting reaction rates and pathways. mit.eduwikipedia.org

Computational methods, often based on quantum chemistry like DFT, can be used to locate and characterize transition states on the potential energy surface. sciforum.netjoaquinbarroso.comresearchgate.net This involves optimizing the geometry to a first-order saddle point and verifying it through frequency calculations, which should yield one imaginary frequency corresponding to the reaction coordinate. joaquinbarroso.comuni-muenchen.de Various algorithms and keywords are available in computational software packages to assist in transition state optimization. joaquinbarroso.comuni-muenchen.de

While specific computational studies on the reaction mechanisms of this compound transformations were not extensively detailed in the search results, the general principles of computational reaction modeling are applicable. For instance, one study mentions the chemical transformation of this compound to β-kessane using sodium iodide/chlorotrimethylsilane (B32843). researchgate.net Computational modeling could be applied to elucidate the step-by-step mechanism of this conversion, identify intermediates, and characterize the transition states involved, providing insights into the reaction pathway and energy profile.

Application of Cheminformatics and Machine Learning for Structure-Property Relationships and Discovery

Cheminformatics involves the use of computational and informational techniques to analyze chemical data. naturalproducts.net Machine learning (ML) techniques are increasingly applied in chemistry to build models that can predict molecular properties and accelerate the discovery of new molecules with desired characteristics. aps.orgyoutube.comnih.govarxiv.orgresearchgate.net

Quantitative Structure-Property Relationship (QSPR) models, built using ML, aim to correlate molecular structures with their properties based on existing experimental data. nih.gov These models can then be used to predict properties for new or untested molecules. nih.gov While high-dimensional representations of molecules can lead to overfitting, low-dimensional representations are being explored for building structure-property relationships, especially for smaller datasets. aps.org

For this compound and related compounds, cheminformatics approaches could involve analyzing structural features and comparing them to databases of known compounds to infer potential properties or activities. ML models could be trained on datasets of structurally similar molecules and their properties to predict various characteristics of this compound, such as spectroscopic parameters or physical properties. This can be particularly useful in the absence of extensive experimental data for this compound itself. The development of robust ML models for property prediction in chemistry is an active area of research. youtube.comarxiv.org

Advanced Research Perspectives and Future Directions for Isokessane

Development of Novel Analytical and Spectroscopic Methodologies for Isokessane Detection and Quantification in Complex Matrices

The accurate detection and quantification of this compound in complex biological or environmental matrices present analytical challenges due to potential interferences and the need for high sensitivity and specificity. Research in this area focuses on refining existing techniques and developing novel methodologies to overcome these difficulties.

Complex matrices, such as plant extracts or biological samples, often contain a multitude of compounds that can interfere with the analysis of target analytes like this compound. chromatographyonline.comazom.comnih.gov Traditional methods like gas chromatography-mass spectrometry (GC-MS) are widely used for essential oil analysis, but challenges arise when dealing with isomeric compounds or those that undergo extensive fragmentation. chromatographyonline.comazom.com

Novel approaches are being explored to enhance the analysis of complex samples. High-resolution mass spectrometry (HRMS), including techniques like Direct Analysis in Real Time (DART)-MS, offers improved capabilities for identifying a wide range of compounds in complex matrices with minimal sample preparation. azom.com The integration of multiple analytical methods, such as combining different chromatographic and ionization techniques with HRMS, has shown potential for comprehensive characterization of complex mixtures. chromatographytoday.com For instance, a study on cigarette smoke analysis demonstrated the effectiveness of combining four liquid chromatography and ionization techniques with high-resolution accurate mass spectrometry (HRAM-MS) to identify numerous components. chromatographytoday.com

Spectroscopic methods, such as Vacuum Ultraviolet (VUV) detection coupled with gas chromatography (GC-VUV), can provide compound-specific absorbance spectra in the 120 to 240 nm range, aiding in the differentiation of isomeric forms that may not be resolved by chromatography alone. chromatographyonline.com

Furthermore, advancements in sample preparation techniques, such as solid-phase extraction (SPE), are crucial for isolating and preconcentrating analytes while removing interfering substances from complex matrices like aqueous environmental samples. chromatographyonline.com Research also involves evaluating matrix complexity itself to understand its impact on nontargeted analysis and predict detection limits for unknown compounds. nih.gov

Enzymatic and Biocatalytic Approaches for Sustainable this compound Production

The sustainable production of natural products like this compound is an area of growing interest. Enzymatic and biocatalytic approaches offer environmentally friendly alternatives to traditional chemical synthesis, often operating under milder conditions with high selectivity. spinchem.comnih.gov

Biocatalysis utilizes enzymes or other biological molecules to catalyze chemical reactions. spinchem.com Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, which can lead to shorter reaction pathways and reduced waste compared to conventional synthesis. spinchem.comnih.gov Microorganisms are a primary source for enzyme production due to their ability to be cultured rapidly and in large quantities. isomerase.com

Research in this domain involves the discovery and engineering of enzymes capable of catalyzing specific steps in the biosynthetic pathway of this compound or related sesquiterpenes. Advances in "omics" technologies (genomics, metagenomics, proteomics) and recombinant DNA techniques facilitate the identification and engineering of novel microbial enzymes with desired catalytic properties. isomerase.com Protein engineering techniques, such as directed evolution, can tune enzyme properties for improved activity, selectivity, and stability under industrial conditions. nih.govfrontiersin.org

While specific biocatalytic pathways for this compound production may require further elucidation, the broader field of biocatalysis is rapidly advancing, offering promising avenues for its sustainable synthesis.

Design and Synthesis of Conformationally Restricted this compound Derivatives

Exploring the structure-activity relationships of this compound and its potential biological properties necessitates the design and synthesis of derivatives. Introducing conformational restrictions into molecular structures can help to probe the bioactive conformation and enhance potency or selectivity. nih.govnih.gov

Conformational restriction involves incorporating rigid structural elements, such as rings or double bonds, into a flexible molecule to limit the number of possible spatial arrangements. This approach is commonly used in drug design and chemical biology to understand how molecular shape influences interaction with biological targets. nih.gov

Research in this area would involve the rational design of this compound analogues with specific parts of the molecule constrained. This could be achieved through various synthetic strategies, such as the introduction of cyclopropane (B1198618) rings or other cyclic systems into the this compound framework. nih.gov For example, studies on negamycin (B1678013) derivatives have shown that the introduction of a cyclopropane ring to induce conformational restriction was effective in enhancing readthrough activity against nonsense mutations. nih.gov

The synthesis of these conformationally restricted derivatives would likely involve multi-step organic synthesis, potentially employing strategies that minimize the use of protecting groups to improve efficiency. researchgate.net Spectroscopic techniques, such as NMR, would be essential for confirming the structure and stereochemistry of the synthesized compounds. researchgate.net

Exploration of Underexplored Natural Sources for this compound and Novel Analogues

This compound has been identified in a limited number of plant species. researchgate.netcolab.ws Further exploration of underexplored natural sources, particularly within the plant families where it has already been found (e.g., Rosaceae, Apiaceae), as well as other botanically diverse regions, could lead to the discovery of new natural sources with higher yields of this compound or the identification of novel, structurally related analogues. researchgate.net

Ethnobotanical surveys and targeted collection efforts in biodiversity hotspots could provide promising leads. Analyzing essential oil compositions from different parts of plants (roots, stems, leaves, fruits) and from various geographic locations can reveal variations in the presence and concentration of this compound and related compounds. colab.wsresearchgate.net

Advanced analytical techniques, including GC-MS, GC-VUV, and HRMS, are crucial for the identification and characterization of compounds in extracts from these new sources. chromatographyonline.comazom.comchromatographytoday.com Metabolomics approaches, which involve the comprehensive analysis of all metabolites in a biological sample, could also be applied to identify potential new sources or biosynthetic precursors of this compound.

The discovery of novel analogues from natural sources could provide valuable insights into the structural features important for any potential biological activities and serve as lead compounds for further research and development.

Integrated Research Strategies Combining Synthetic, Biosynthetic, and Computational Methods

Future research on this compound will increasingly benefit from integrated strategies that combine synthetic chemistry, biosynthetic studies, and computational methods.

Biosynthetic studies aim to understand the enzymatic pathways involved in the natural production of this compound in plants or microorganisms. This involves identifying the genes encoding the relevant enzymes and characterizing their functions. Such knowledge can pave the way for the metabolic engineering of host organisms (e.g., yeast, bacteria) for the sustainable and scalable production of this compound through fermentation. nih.govisomerase.com

Computational methods, including molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) analysis, can complement both synthetic and biosynthetic efforts. frontiersin.orgpageplace.de Computational tools can be used to:

Predict the most stable conformations of this compound and its derivatives.

Model the interaction of this compound with potential biological targets to understand its mechanism of action.

Design novel derivatives with improved properties.

Analyze enzyme structures and predict mutations that could enhance catalytic efficiency or alter substrate specificity for biocatalytic production. frontiersin.org

Integrating these approaches allows for a more efficient and rational research process, accelerating the discovery of new knowledge about this compound, the development of sustainable production methods, and the exploration of its potential applications. For example, computational studies can guide the design of conformationally restricted derivatives before their synthesis is attempted. Similarly, understanding the biosynthetic pathway through genetic and enzymatic studies can inform the design of biocatalytic routes.

This multidisciplinary approach is essential for fully unlocking the potential of this compound and its related compounds.

Q & A

Q. Example Table :

| Conflicting Finding | Proposed Resolution Strategy | Key Parameters to Monitor |

|---|---|---|

| Pro-inflammatory in macrophages, anti-inflammatory in fibroblasts | Cell-specific receptor profiling | TLR4/NF-κB activation kinetics |

What experimental frameworks are optimal for studying this compound’s stability under varying environmental conditions?

Basic Research Question

Stability studies should simulate real-world conditions (pH, temperature, light exposure) to inform storage and delivery protocols:

- Accelerated Stability Testing : Use Arrhenius equation-based models to predict degradation rates at elevated temperatures .

- Photodegradation Analysis : Employ UV-Vis spectroscopy to quantify light-induced isomerization or breakdown products .

- pH-Dependent Solubility Profiling : Conduct shake-flask experiments across a pH range (2–10) to identify optimal formulation conditions .

Methodological Pitfall : Avoid using organic solvents that artificially stabilize this compound; prioritize physiologically relevant media .

How can researchers address gaps in this compound’s structure-activity relationship (SAR) for rational drug design?

Advanced Research Question

SAR gaps often arise from limited synthetic analogs or insufficient computational modeling. Strategies include:

- Fragment-Based Drug Design (FBDD) : Screen this compound fragments against target proteins (e.g., kinases) to identify critical pharmacophores .

- Molecular Dynamics Simulations : Model this compound’s interactions with binding pockets to predict modifications enhancing affinity or selectivity .

- Stereochemical Analysis : Compare enantiomers via chiral chromatography and in vitro assays to isolate bioactive conformers .

Data Interpretation Tip : Cross-validate computational predictions with experimental IC50/Kd values to minimize overfitting .

What statistical approaches are recommended for reconciling contradictory in vivo and in vitro efficacy data for this compound?

Advanced Research Question

Discrepancies between in vitro potency and in vivo bioavailability require multi-factorial analysis:

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate bioavailability, tissue distribution, and metabolite data to explain efficacy gaps .

- Meta-Analysis : Aggregate published datasets using random-effects models to identify confounding variables (e.g., animal strain, administration route) .

- Bayesian Networks : Map causal relationships between absorption barriers (e.g., P-glycoprotein efflux) and observed outcomes .

Q. Example Workflow :

Quantify this compound’s plasma/tissue concentrations via LC-MS.

Correlate with biomarker data (e.g., cytokine levels).

Apply ANOVA to isolate variables contributing to contradictions .

How should researchers optimize synthetic routes for this compound to improve yield and scalability for preclinical studies?

Basic Research Question

Synthetic optimization requires balancing yield, purity, and reproducibility:

- Design of Experiments (DoE) : Use factorial designs to test variables (catalyst loading, temperature) and identify optimal conditions .

- Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .

Validation Step : Confirm stereochemical integrity via X-ray crystallography or NOESY NMR .

What are the best practices for designing toxicity studies to evaluate this compound’s safety profile?

Basic Research Question

Toxicity studies must adhere to OECD/GCP guidelines:

- Acute vs. Chronic Toxicity : Use tiered testing—start with zebrafish embryo assays (FET) for rapid screening, followed by rodent models .

- Organ-Specific Biomarkers : Monitor ALT/AST (liver), BUN/creatinine (kidney), and troponins (cardiac) in serum .

- Genotoxicity Screening : Conduct Ames tests and micronucleus assays to assess DNA damage potential .

Data Reporting Tip : Include dose-response curves with NOAEL/LOAEL values and histopathology images .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.